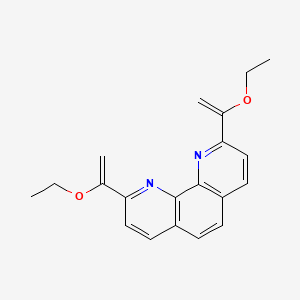![molecular formula C10H17NOS2 B14199289 S-[1-(2,2-Dimethylpropanethioyl)azetidin-3-yl] ethanethioate CAS No. 886590-72-3](/img/structure/B14199289.png)
S-[1-(2,2-Dimethylpropanethioyl)azetidin-3-yl] ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[1-(2,2-Dimethylpropanethioyl)azetidin-3-yl] ethanethioate: is a chemical compound with the molecular formula C10H17NOS2 and a molecular weight of 231.38 g/mol This compound is characterized by its unique structure, which includes an azetidine ring and thioester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-[1-(2,2-Dimethylpropanethioyl)azetidin-3-yl] ethanethioate typically involves the reaction of 2,2-dimethylpropanethioyl chloride with azetidine-3-thiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioester bond. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: S-[1-(2,2-Dimethylpropanethioyl)azetidin-3-yl] ethanethioate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thioester group can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Nucleophiles such as amines, alcohols, and thiols, typically in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted azetidines.
Scientific Research Applications
Chemistry: S-[1-(2,2-Dimethylpropanethioyl)azetidin-3-yl] ethanethioate is used as a building block in organic synthesis.
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein interactions. Its thioester group can form covalent bonds with cysteine residues in proteins, making it a valuable tool for studying protein function .
Medicine: Its ability to interact with biological targets makes it a candidate for the development of enzyme inhibitors and other therapeutic agents .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique reactivity allows for the creation of polymers and other materials with specific properties .
Mechanism of Action
The mechanism of action of S-[1-(2,2-Dimethylpropanethioyl)azetidin-3-yl] ethanethioate involves its interaction with biological targets, particularly proteins. The thioester group can form covalent bonds with cysteine residues in proteins, leading to the modification of protein function. This interaction can inhibit enzyme activity or alter protein-protein interactions, making it a valuable tool for studying biological processes .
Comparison with Similar Compounds
- S-[1-(2,2-Dimethylpropanethioyl)azetidin-3-yl] ethanethioate
- This compound
- This compound
Uniqueness: this compound is unique due to its combination of an azetidine ring and thioester functionalities. This combination allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound in various fields of research and industry .
Properties
CAS No. |
886590-72-3 |
|---|---|
Molecular Formula |
C10H17NOS2 |
Molecular Weight |
231.4 g/mol |
IUPAC Name |
S-[1-(2,2-dimethylpropanethioyl)azetidin-3-yl] ethanethioate |
InChI |
InChI=1S/C10H17NOS2/c1-7(12)14-8-5-11(6-8)9(13)10(2,3)4/h8H,5-6H2,1-4H3 |
InChI Key |
UZJPJWCILSRYFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC1CN(C1)C(=S)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-[3-(Pyrrolidin-2-yl)phenoxy]propyl}piperidine](/img/structure/B14199214.png)
![Benzenemethanamine, N-[1-phenyl-2-(phenylseleno)propylidene]-](/img/structure/B14199216.png)
![2-Methoxy-5-[(4-methoxyphenyl)methyl]phenol](/img/structure/B14199219.png)
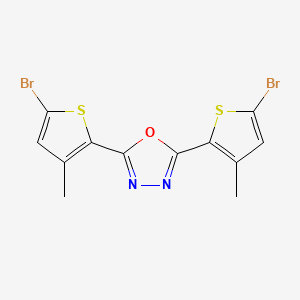
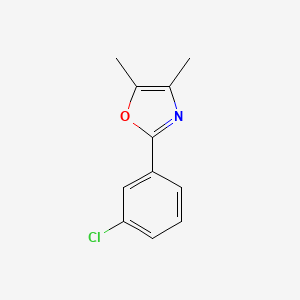
![N-[3-(4-chlorophenoxy)pyridin-4-yl]ethanesulfonamide](/img/structure/B14199231.png)
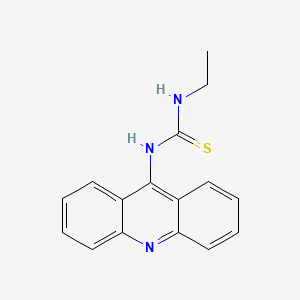
![4-[3-(4-Methylpiperazin-1-yl)phenoxy]benzaldehyde](/img/structure/B14199239.png)
![2-[(2S)-2-Methyl-2,3,6,7-tetrahydro-1H-azepin-2-yl]phenol](/img/structure/B14199240.png)
![1,5-Bis[2-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B14199253.png)
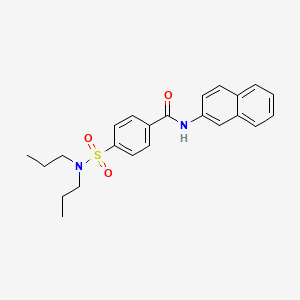
![4-Butyl-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14199273.png)
![4,4,4-Trifluoro-N-[(1R)-2-hydroxy-1-phenylethyl]but-2-enamide](/img/structure/B14199285.png)
